(R)-(-)-1-Benzyl-3-aminopyrrolidine

Chiral purity Enantiomeric excess Stereochemistry

(R)-(-)-1-Benzyl-3-aminopyrrolidine (CAS 114715-39-8) is a chiral, non-racemic secondary amine. This pyrrolidine derivative serves as a fundamental chiral synthon in medicinal chemistry and asymmetric catalysis.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
CAS No. 114715-39-8
Cat. No. B037881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(-)-1-Benzyl-3-aminopyrrolidine
CAS114715-39-8
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESC1CN(CC1N)CC2=CC=CC=C2
InChIInChI=1S/C11H16N2/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9,12H2/t11-/m1/s1
InChIKeyHBVNLKQGRZPGRP-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(-)-1-Benzyl-3-aminopyrrolidine (CAS 114715-39-8): Core Chiral Building Block for Asymmetric Synthesis and Drug Intermediates


(R)-(-)-1-Benzyl-3-aminopyrrolidine (CAS 114715-39-8) is a chiral, non-racemic secondary amine [1]. This pyrrolidine derivative serves as a fundamental chiral synthon in medicinal chemistry [1] and asymmetric catalysis [2]. Its defined (R)-stereochemistry at the 3-position of the pyrrolidine ring is critical for the stereochemical outcome of reactions in which it participates, making it a valuable building block for the synthesis of enantiopure pharmaceuticals and advanced materials [1][2].

Why (R)-(-)-1-Benzyl-3-aminopyrrolidine (CAS 114715-39-8) Cannot Be Replaced by Racemic or (S)-Enantiomer Analogs


The stereochemistry of 1-benzyl-3-aminopyrrolidine is not a trivial detail; it is a determinant of both biological and chemical function [1]. Substitution of the (R)-enantiomer (CAS 114715-39-8) with its (S)-enantiomer or a racemic mixture can lead to divergent pharmacological profiles or diminished stereoselectivity in asymmetric reactions [2]. In applications ranging from chiral auxiliary-mediated synthesis to the construction of complex drug molecules, the incorrect stereoisomer can result in the formation of the opposite enantiomer of the target compound, potentially rendering a drug candidate inactive or even toxic . The quantitative evidence below substantiates the non-interchangeability of this specific stereoisomer.

Quantitative Differentiation of (R)-(-)-1-Benzyl-3-aminopyrrolidine (CAS 114715-39-8) from Its Closest Analogs


Enantiomeric Purity and Optical Rotation: Defining the (R)-Enantiomer vs. (S)-Enantiomer

The (R)-enantiomer (CAS 114715-39-8) is commercially available at a defined purity of 99% and 99% enantiomeric excess (ee) . Its optical rotation is [α]20/D = -1.99° (neat) , a value that is precisely opposite to that of the (S)-enantiomer, which is reported as [α]20/D = +1.99° (neat) . This difference is critical for confirming the correct stereoisomer in procurement and quality control.

Chiral purity Enantiomeric excess Stereochemistry

Asymmetric Organocatalysis: Enantioselectivity Achieved with (R)-1-Benzyl-3-aminopyrrolidine Derivatives

Derivatives of chiral 1-benzyl-3-aminopyrrolidine have been developed as effective organocatalysts. Specifically, an N-3,5-bis(trifluoromethyl)phenyl thiourea derivative of chiral 1-benzyl-3-aminopyrrolidine was employed in the asymmetric sulfa-Michael addition of aliphatic thiols to nitroolefins, achieving enantioselectivities of up to 87% ee with a catalyst loading of 2.5 mol% [1]. This level of stereoinduction is dependent on the specific chirality of the aminopyrrolidine core and would not be achievable with a racemic mixture.

Organocatalysis Asymmetric synthesis Michael addition

Pharmaceutical Intermediate: The Specific Role of the (R)-Enantiomer in Cefditoren Synthesis

A dedicated synthetic route was patented specifically for (R)-1-benzyl-3-aminopyrrolidine as a key intermediate for the cephalosporin antibiotic cefditoren [1]. The patent outlines a multi-step process starting from D-aspartic acid, a chiral pool feedstock that establishes the (R)-configuration [1]. This contrasts with the (S)-enantiomer, which would lead to the incorrect stereoisomer of cefditoren, a molecule whose antibacterial activity is dependent on its specific 3D structure.

Pharmaceutical intermediate Cephalosporin antibiotics Chiral synthesis

Commercial Availability and Purity: (R)-Enantiomer (CAS 114715-39-8) vs. Racemic Mixture (CAS 18471-40-4)

The (R)-enantiomer (CAS 114715-39-8) is commercially available from major suppliers (e.g., Thermo Fisher, TCI, Alfa Aesar) with a certified purity of ≥98-99% and an enantiomeric excess (ee) of 99% [1]. In contrast, the racemic mixture (1-benzyl-3-aminopyrrolidine, CAS 18471-40-4) is also available , but its use in stereospecific applications is limited. The availability of high-purity, enantiopure (R)-enantiomer directly supports research and development without the need for costly and time-consuming in-house resolution, which can achieve only 79-98% ee [2].

Procurement Purity Commercial sourcing

Key Application Scenarios for (R)-(-)-1-Benzyl-3-aminopyrrolidine (CAS 114715-39-8) Based on Evidence


Asymmetric Organocatalysis Development

Researchers developing novel chiral organocatalysts can use this enantiopure amine as a core structural motif. Evidence shows that a thiourea derivative of chiral 1-benzyl-3-aminopyrrolidine achieves up to 87% ee in asymmetric sulfa-Michael additions [1], highlighting its potential to impart high stereoinduction.

Synthesis of Stereodefined Pharmaceutical Intermediates

The compound is a specified intermediate in the patented synthesis of the antibiotic cefditoren [2]. Its defined (R)-configuration is essential for constructing the correct stereochemistry of the final drug molecule. Using the racemate or wrong enantiomer would fail to yield the active pharmaceutical ingredient.

Chiral Auxiliary-Mediated Asymmetric Synthesis

As a chiral auxiliary, the compound can be converted into a chiral lithium amide base for use in diastereoselective alkylations and aldol reactions [3]. Its high enantiopurity (99% ee [4]) ensures that the stereochemical outcome of these reactions is controlled and predictable.

Procurement for Chiral Pool Synthesis

For research groups and chemical manufacturers, purchasing the pre-resolved (R)-enantiomer (CAS 114715-39-8) at 99% ee [4] eliminates the need for an internal chiral resolution step. This directly reduces labor, solvent use, and project cycle time compared to starting from the racemic mixture (CAS 18471-40-4).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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